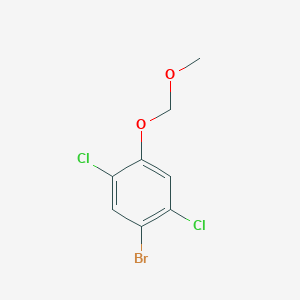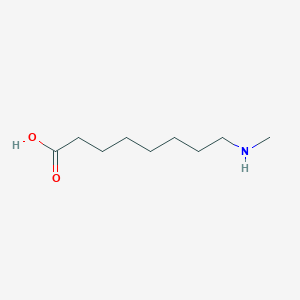![molecular formula C14H21BO3S B8249818 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- CAS No. 1800575-36-3](/img/structure/B8249818.png)
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
説明
The compound “1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-” is a type of boronic acid derivative. It is also known as Methoxyboronic acid pinacol ester . The empirical formula of this compound is C7H15BO3 . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOB1OC(C)(C)C(C)(C)O1 . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software. Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.00 . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .科学的研究の応用
Synthesis of Mercapto- and Piperazino- Derivatives
- Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases including thrombin, exploring their potential in solid state and solution states, with a focus on S–B and N–B coordination (Spencer et al., 2002).
Polymer Synthesis and Application in H2O2 Detection
- Yokozawa et al. (2011) researched the Suzuki-Miyaura coupling polymerization of a dioxaborolane derivative for the synthesis of poly(3-hexylthiophene) with potential applications in material science, especially in liquid crystal displays and other electronic devices (Yokozawa et al., 2011).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates
- Huang et al. (2021) investigated the crystal structure and conducted a density functional theory (DFT) study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, providing insights into their molecular structures and potential applications in material science (Huang et al., 2021).
Synthesis and Molecular Structure Analysis
- Coombs et al. (2006) synthesized and analyzed the molecular structure of a specific dioxaborolane compound, contributing to the understanding of its potential applications in chemical synthesis and material science (Coombs et al., 2006).
Optical Properties and Application for Cellular Detection
- Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative of dioxaborolane, demonstrating its application in detecting H2O2 in living cells due to its unique fluorescent properties, indicating potential use in biomedical research and diagnostics (Nie et al., 2020).
Boron-Containing Stilbene Synthesis for Therapeutic Applications
- Das et al. (2015) synthesized novel dioxaborolane derivatives and explored their potential as lipogenic inhibitors, indicating possible therapeutic applications in treating neurodegenerative diseases (Das et al., 2015).
Enhanced Fluorescence in Nanoparticles
- Fischer et al. (2013) utilized dioxaborolane in the synthesis of polyfluorenes for the creation of nanoparticles exhibiting bright fluorescence, suggesting applications in imaging and sensor technologies (Fischer et al., 2013).
Rhodium-Catalyzed Arylation in Organic Chemistry
- Martínez et al. (2015) conducted DFT calculations on the reaction mechanism of rhodium-catalyzed hydroarylation involving dioxaborolane, contributing to the understanding of its role in organic synthesis (Martínez et al., 2015).
Electrochemical Properties in Organoboron Compounds
- Tanigawa et al. (2016) examined the electrochemical properties of a dioxaborolane derivative, highlighting its lower oxidation potential and potential applications in electrochemistry (Tanigawa et al., 2016).
Development of Silicon-Based Drugs and Odorants
- Büttner et al. (2007) introduced a dioxaborolane derivative as a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its use in the synthesis of disila-bexarotene (Büttner et al., 2007).
Safety and Hazards
This compound is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests that it could have potential applications in the development of new materials with unique optical and electrochemical properties.
特性
IUPAC Name |
2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFNHHYMRUDIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141736 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800575-36-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800575-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B8249748.png)
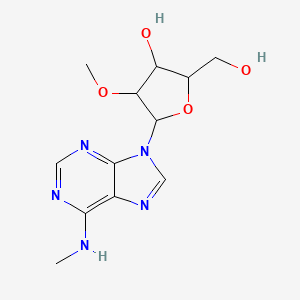
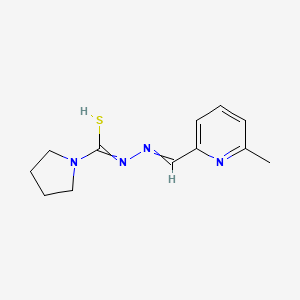
![4-[[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B8249770.png)

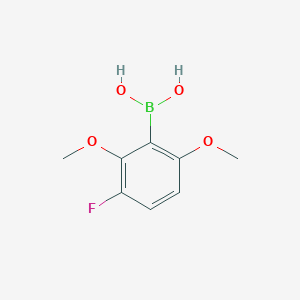
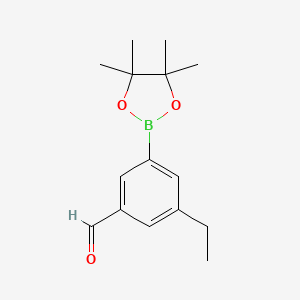
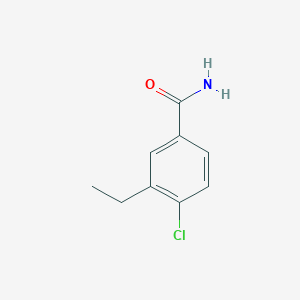
![[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B8249799.png)
![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)

